molecular formula C9H12N2O2S B2477700 methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate CAS No. 128069-60-3

methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate

Cat. No. B2477700
M. Wt: 212.27
InChI Key: NPTNZDAKRVZNDU-UHFFFAOYSA-N
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Description

“Methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that there are similar compounds such as “2-methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine hydrochloride” and “2-Methyl-4h,5h,6h,7h,8h-[1,3]thiazolo[5,4-b]azepine” which have been studied12.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate”. However, similar compounds like “5-甲基-4,5,6,7-四氢噻唑 [5,4-c]吡啶-2-羧酸盐酸盐” have been used in the synthesis of N-(2-酰基氨基苄基或2-酰基氨基杂环基甲基)噻吩-2的试剂-羧酰胺衍生物 as antithrombotic drugs3.



Molecular Structure Analysis

The molecular structure of “methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate” is not readily available. However, the InChI code for a similar compound, “2-methyl-5,6,7,8-tetrahydro-4H-thiazolo [5,4-b]azepine hydrochloride”, is 1S/C8H12N2S.ClH/c1-6-10-7-4-2-3-5-9-8 (7)11-6;/h9H,2-5H2,1H3;1H1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate”. However, similar compounds have been used in the synthesis of various derivatives3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate” are not readily available. However, a similar compound, “2-Methyl-4h,5h,6h,7h,8h-[1,3]thiazolo[5,4-b]azepine”, has a molecular weight of 168.262.


Scientific Research Applications

  • Synthesis of Novel Heterocycles : Methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is involved in the synthesis of novel 2-(het)aryl-substituted thiazolo-fused six- and seven-membered heterocycles. These include thiazolo[4,5-b]pyridin-5(4H)-ones and thiazolo[4,5-b]quinolin-9(4H)-ones, among others, which are developed via intramolecular heteroannulation. This process is essential for creating compounds with potential biological activities and for exploring new chemical structures (Kumar & Ila, 2022).

  • HIV-Integrase Inhibition Activity : Research has demonstrated the synthesis of methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates, showing sub-micromolar enzyme inhibition of HIV integrase. This highlights the potential of these compounds in HIV treatment strategies (Boros et al., 2006).

  • Photolysis Studies : The compound has been utilized in photolysis studies of azido-benzo[b]thiophens, benzothiazoles, benzimidazoles, and indazoles. These studies are significant for understanding the chemical behavior under irradiation and for the development of new photoreactive materials (Gallagher, Iddon, & Suschitzky, 1980).

  • Photochemical Synthesis : The role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates has been explored, showcasing the importance of solvent choice in the efficiency of photoinduced heterocyclization processes (Budruev et al., 2021).

  • Hydrogen-Bonded Assembly in Chemical Structures : Studies on benzazepine derivatives, including methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate, have provided insights into hydrogen-bonded assembly in chemical structures. This is crucial for understanding molecular interactions and designing molecules with desired properties (Guerrero et al., 2014).

  • Synthesis and Reactions of Biginelli-Compounds : The compound has been used in the synthesis and reaction studies of Biginelli-compounds, which are significant for the development of new pharmacologically active substances (Kappe & Roschger, 1989).

  • Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones : This compound is part of the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones, which are multi-target directed ligands of Ser/Thr kinases. Such compounds are potential therapeutic agents for diseases like Alzheimer’s (Hédou et al., 2016).

  • Development of Bioactive Molecules : The compound is involved in the synthesis of dibenzo[b,e]azepine systems, which have potential activity in treating various diseases. This showcases its role in developing new, potentially bioactive molecules (Quintero et al., 2016).

Safety And Hazards

The safety and hazards of “methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate” are not known. However, a similar compound, “2-methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine hydrochloride”, has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H3351.


Future Directions

There is no specific information available on the future directions of “methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate”. However, similar compounds have been used in the synthesis of antithrombotic drugs and FXa inhibitors3, suggesting potential applications in medical and pharmaceutical research.


properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-9(12)8-11-6-4-2-3-5-10-7(6)14-8/h10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTNZDAKRVZNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate

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